molecular formula C16H15NO3S B353021 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 853750-24-0

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B353021
CAS No.: 853750-24-0
M. Wt: 301.4g/mol
InChI Key: LMIAQYDCNIBFFY-UHFFFAOYSA-N
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Description

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one is a benzothiazole derivative known for its distinctive structure and broad spectrum of biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with 4-methoxyphenol in the presence of an appropriate base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one has been investigated for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzothiazole core with a methoxyphenoxyethyl group enhances its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIAQYDCNIBFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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